

Application Note: Measuring Mitochondrial Calcium in Permeabilized Cells using Mag-Fura-2

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Compound of Interest

Compound Name: *Mag-Fura-2 tetrapotassium*

Cat. No.: *B1146849*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular calcium (Ca^{2+}) is a ubiquitous second messenger that governs a multitude of cellular processes. While cytosolic Ca^{2+} signaling is well-studied, the dynamics of Ca^{2+} within organelles, particularly mitochondria, are of increasing interest due to their critical role in cellular bioenergetics, redox signaling, and apoptosis. Mag-Fura-2 is a ratiometric fluorescent indicator suitable for measuring high Ca^{2+} concentrations, making it an excellent tool for assessing mitochondrial Ca^{2+} levels, which can reach the micromolar range. This application note provides a detailed protocol for using Mag-Fura-2 in digitonin-permeabilized cells to specifically measure mitochondrial Ca^{2+} uptake. Digitonin is a mild non-ionic detergent that selectively permeabilizes the cholesterol-rich plasma membrane, leaving the inner mitochondrial membrane intact.^[1]

Principle of the Assay

The assay involves loading cells with the acetoxymethyl (AM) ester form of Mag-Fura-2, which is cell-permeant.^{[2][3]} Once inside the cell, cytosolic esterases cleave the AM group, trapping the indicator in its active, membrane-impermeant form. Subsequently, the plasma membrane is selectively permeabilized with a low concentration of digitonin. This allows for the washout of the cytosolic dye and provides experimental access to the mitochondria within a cellular

environment that more closely resembles in vivo conditions than isolated mitochondria. The ratiometric nature of Mag-Fura-2 allows for the accurate determination of Ca^{2+} concentration by measuring the ratio of fluorescence emission at ~510 nm when excited at two different wavelengths (~340 nm and ~380 nm).^{[2][4][5]} This ratiometric measurement corrects for variations in dye concentration, cell path length, and instrument settings.

Quantitative Data

The following table summarizes key quantitative parameters for Mag-Fura-2 and reagents used in this protocol.

Parameter	Value	Notes
Mag-Fura-2 Kd for Ca ²⁺	~20-50 μ M	The dissociation constant can be influenced by factors such as pH, temperature, and ionic strength. [6] [7] [8] [9] [10]
Mag-Fura-2 Kd for Mg ²⁺	~1.9-6.8 mM	Mag-Fura-2 also binds to magnesium, which should be considered in the experimental design and data interpretation. [6] [10]
Excitation Wavelengths	340 nm (Ca ²⁺ -bound) and 380 nm (Ca ²⁺ -free)	The ratio of emissions from these two excitation wavelengths is used to calculate Ca ²⁺ concentration. [2]
Emission Wavelength	~510 nm	
Mag-Fura-2 AM Working Concentration	2-5 μ M	The optimal concentration should be determined empirically for each cell type. [2] [11]
Digitonin Working Concentration	10-50 μ g/mL (or ~0.01-0.02% w/v)	The concentration must be optimized to ensure plasma membrane permeabilization without damaging mitochondrial membranes. [4] [12]
Pluronic F-127 Concentration	~0.02-0.04% (w/v)	A non-ionic detergent used to aid the solubilization of Mag-Fura-2 AM. [2]
Probenecid Concentration	0.5-1 mM	An anion-exchanger inhibitor that can reduce the leakage of the de-esterified dye from the cells. [2] [5]

Experimental Protocols

Materials and Reagents

- Mag-Fura-2, AM (reconstituted in anhydrous DMSO to a 2-5 mM stock solution)[2][11]
- Digitonin (high purity)
- Pluronic F-127 (20% w/v solution in DMSO)
- Probenecid
- Cells of interest (e.g., HeLa, 143B osteosarcoma cells)[1]
- Culture medium
- Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
- Intracellular-like buffer (e.g., 125 mM KCl, 25 mM NaCl, 2 mM K₂HPO₄, 0.5 mM EGTA, 1 mM MgCl₂, 20 mM HEPES, pH 7.2)
- Fluorescence microplate reader or microscope with appropriate filter sets for Fura-2[2][5]

Protocol 1: Cell Preparation and Dye Loading

- Cell Culture: Plate cells on a black-walled, clear-bottom 96-well plate (or other suitable culture vessel) and grow to 80-90% confluency.
- Prepare Loading Buffer: For each well, prepare a loading buffer containing Mag-Fura-2 AM at a final concentration of 2-5 μ M in HHBS. To aid in dye solubilization, first mix the Mag-Fura-2 AM DMSO stock with an equal volume of 20% Pluronic F-127 before diluting into the buffer.[6] If your cells express organic anion transporters, add probenecid to the loading buffer to a final concentration of 0.5-1 mM.[2][5]
- Dye Loading: Remove the culture medium from the cells and wash once with HHBS. Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.
[2]

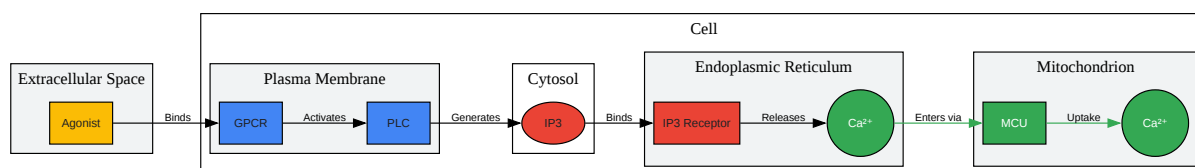
- **Wash:** After incubation, remove the loading buffer and wash the cells twice with HHBS to remove any excess dye.

Protocol 2: Cell Permeabilization and Mitochondrial Ca^{2+} Measurement

- **Permeabilization:** Replace the final wash buffer with the intracellular-like buffer. To initiate the experiment, add digitonin to each well to achieve the optimized final concentration (e.g., 10-50 $\mu\text{g/mL}$). This step permeabilizes the plasma membrane, allowing the cytosolic Mag-Fura-2 to leak out while the mitochondria remain intact.
- **Baseline Fluorescence:** Immediately begin recording the fluorescence. Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.^[2] Record a stable baseline for several minutes.
- **Stimulation:** Add your stimulus of interest (e.g., a bolus of CaCl_2 to achieve a specific free Ca^{2+} concentration in the buffer, or an agonist that induces Ca^{2+} release from the ER) and continue to record the fluorescence changes.
- **Data Analysis:** For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F_{340}/F_{380}). The change in this ratio over time reflects the change in mitochondrial Ca^{2+} concentration. For quantitative measurements, a calibration of the dye in an environment mimicking the mitochondrial matrix is required.

Visualizations

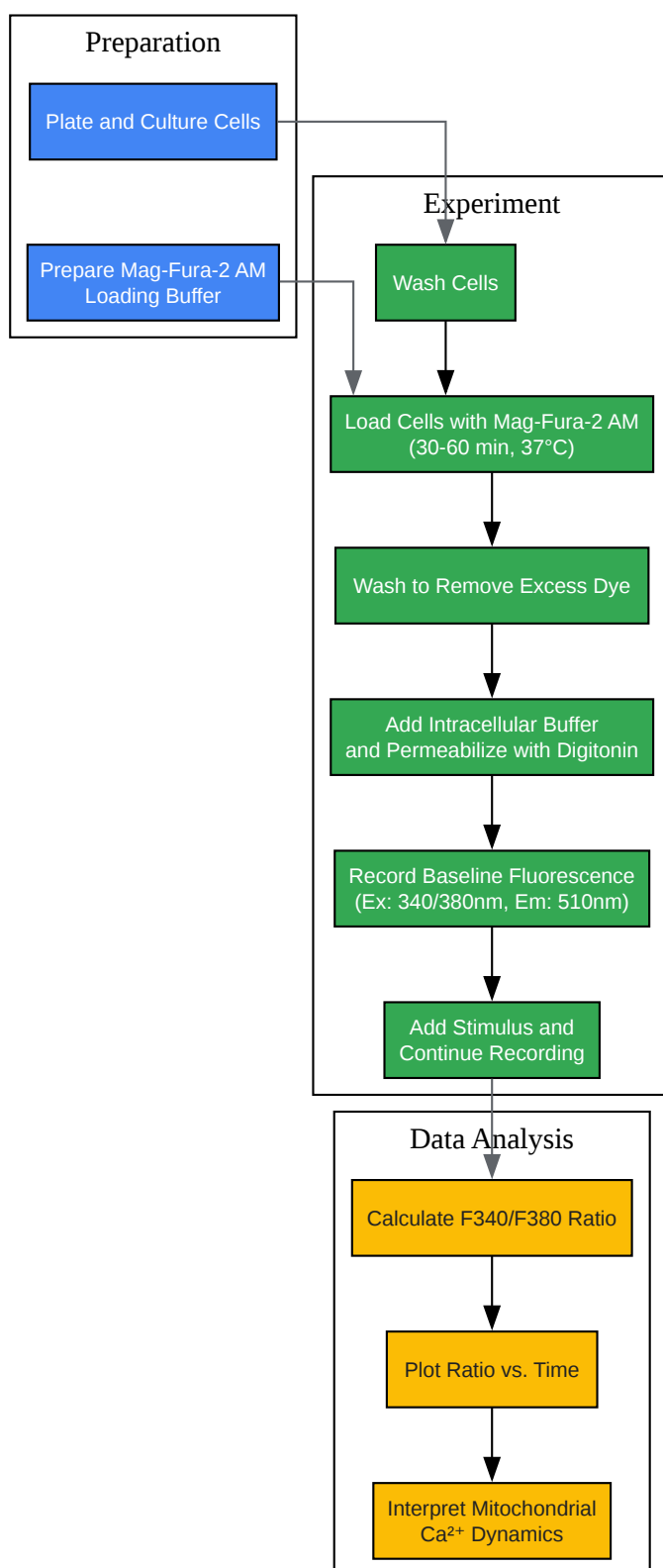
Signaling Pathway: IP_3 -Mediated Mitochondrial Ca^{2+} Uptake



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Caption: Agonist-induced IP₃ production leads to Ca²⁺ release from the ER and subsequent uptake by mitochondria via the mitochondrial calcium uniporter (MCU).

Experimental Workflow



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Caption: Workflow for measuring mitochondrial calcium in permeabilized cells using Mag-Fura-2.

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